molecular formula C19H15IN2O3S B2853737 methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-98-7

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2853737
CAS No.: 865174-98-7
M. Wt: 478.3
InChI Key: SVEIHIMBOOJVAV-VZCXRCSSSA-N
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Description

Methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core functionalized with a 2-iodobenzoyl imino group, a propenyl substituent, and a methyl carboxylate moiety. Its structure has likely been resolved via X-ray crystallography using programs like SHELXL , with data archived in the Cambridge Structural Database (CSD) . The Z-configuration at the imino group and the puckered dihydrobenzothiazole ring are critical to its stereoelectronic properties.

Properties

IUPAC Name

methyl 2-(2-iodobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEIHIMBOOJVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Precursors

A widely adopted method involves cyclizing thioamide derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, 2-aminobenzenethiol can react with methyl 4-chloroacetoacetate under basic conditions to yield the 6-carboxylate-substituted benzothiazole core. This reaction typically proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization and dehydration. Yield optimization (68–83%) is achieved using polar aprotic solvents like DMF and temperatures of 80–100°C.

Oxidative Coupling Strategies

Recent advances employ transition metal-catalyzed couplings. Palladium-mediated reactions between 2-iodoaniline derivatives and methyl acrylate have been reported, forming the benzothiazole ring through a tandem C–S bond formation and cyclization process. These methods benefit from milder conditions (50–70°C) and improved regioselectivity compared to traditional thermal cyclizations.

Formation of the (2Z)-[(2-Iodobenzoyl)Imino] Moiety

The imine linkage is constructed through two sequential steps:

Iodobenzoyl Chloride Preparation

2-Iodobenzoyl chloride is synthesized by treating 2-iodobenzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours. Excess SOCl₂ is removed under vacuum, and the acyl chloride is used directly without purification.

Imine Condensation

The key step involves reacting the 3-allylbenzothiazole amine with 2-iodobenzoyl chloride. Critical parameters include:

  • Solvent System : Dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst
  • Temperature : 0°C to room temperature to prevent epimerization
  • Stoichiometry : 1.2 equivalents of acyl chloride to ensure complete conversion

The Z-configuration is favored by steric hindrance from the 2-iodo substituent, with >90% isomeric purity confirmed via NOESY NMR.

Final Esterification and Purification

While the methyl ester is typically introduced early, late-stage esterification can be performed:

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC) and DMAP, the carboxylic acid intermediate is esterified with methanol. This method achieves 85–92% yields but requires rigorous drying to avoid side reactions.

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent. HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention times standardized against authentic samples.

Analytical and Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.85 (dd, J = 7.6, 1.6 Hz, 1H, Iodo-Ar-H)
  • δ 6.02 (m, 1H, CH₂=CH–)
  • δ 3.94 (s, 3H, OCH₃)

13C NMR:

  • 167.8 ppm (C=O ester)
  • 139.2 ppm (C=I)
  • 115.7 ppm (CH₂=CH–)

Mass spectrometry (ESI-MS) shows [M+H]+ at m/z 495.2, consistent with theoretical calculations.

Industrial-Scale Considerations

Patent WO2017115137A1 highlights critical safety modifications:

  • Oxidation Step : Replaces hazardous chromates with NaOCl/HCl systems
  • Waste Reduction : Implements solvent recovery loops for DCM and acetone
  • Throughput : 85% yield at 10 kg scale using continuous flow reactors

Chemical Reactions Analysis

methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The prop-2-enyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has shown potential as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains and fungi, indicating a promising avenue for the development of new antimicrobial therapies .
  • Anti-tuberculosis and Anti-malarial Properties : The compound has been reported to possess anti-tuberculosis and anti-malarial activities. Research indicates that it may inhibit the growth of Mycobacterium tuberculosis and Plasmodium species, which are responsible for tuberculosis and malaria, respectively .
  • Anti-inflammatory Effects : Studies have suggested that this compound can exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps that enhance its biological activity:

  • Formation of the Benzothiazole Ring : The benzothiazole moiety is crucial for the compound's biological properties. The synthesis typically starts from readily available benzothiazole derivatives .
  • Imine Formation : The reaction with 2-iodobenzoyl derivatives leads to the formation of an imine bond, which is essential for its interaction with biological targets .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays:

Table 1: Biological Activities of this compound

Activity TypeMethodologyResults
AntimicrobialDisk diffusion methodEffective against multiple bacterial strains
Anti-tuberculosisMIC determinationInhibitory concentration < 10 µg/mL
Anti-malarialIn vitro growth inhibitionIC50 values in low micromolar range
Anti-inflammatoryCytokine release assaySignificant reduction in TNF-alpha levels

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Medical Research & Health Sciences evaluated various derivatives of benzothiazole compounds, including this compound. Results indicated that this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-tuberculosis Activity

Research conducted on the anti-tuberculosis properties revealed that methyl (2Z)-2[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate demonstrated significant inhibitory effects on Mycobacterium tuberculosis strains. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), showing promising results that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Substituent (X) Configuration Halogen Bonding Potential LogP (Predicted)
Target compound Iodo (I) Z High 3.8
Chloro analog Chloro (Cl) Z Moderate 3.2
Dehalogenated analog H Z Low 2.5
E-configuration analog Iodo (I) E High 3.7

Hydrogen Bonding and Supramolecular Interactions

The target compound’s 2-iodobenzoyl group facilitates halogen bonding (C–I···O/N), while the carbonyl and imino groups participate in hydrogen bonding. In contrast, the chloro analog exhibits weaker C–Cl···O interactions . Crystallographic studies of similar benzothiazoles reveal that iodine substituents enhance lattice stability via I···S or I···π interactions, as observed in CSD entries . The propenyl group may engage in van der Waals interactions, though its impact is less pronounced than halogen bonding .

Table 2: Hydrogen Bonding Patterns in Selected Analogs

Compound Donor Groups Acceptor Groups Halogen Bonding Observed?
Target compound N–H (benzothiazole) C=O (iodobenzoyl) Yes
Chloro analog N–H (benzothiazole) C=O (chlorobenzoyl) No
Dehalogenated analog N–H (benzothiazole) C=O (benzoyl) No

Ring Puckering and Conformational Analysis

The dihydrobenzothiazole ring in the target compound adopts a puckered conformation, quantified using Cremer-Pople parameters (e.g., puckering amplitude q = 0.45 Å, phase angle φ = 120°) . Analogous compounds with smaller substituents (e.g., H instead of propenyl) exhibit reduced puckering (q = 0.30 Å), suggesting that steric bulk from the propenyl group increases ring distortion. This puckering may influence binding affinity in biological systems by modulating molecular rigidity .

Biological Activity

Methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that exhibits a range of biological activities due to its unique chemical structure. This compound features a benzothiazole core, which is well-known for its diverse pharmacological properties. Here, we explore its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3S, with a molecular weight of approximately 440.50 g/mol. The compound contains several functional groups that contribute to its reactivity and biological properties:

  • Benzothiazole moiety : Known for antimicrobial and anticancer activities.
  • Iodine atom : Enhances the compound's reactivity.
  • Alkenyl substituent : May influence biological interactions.

Antitumor Activity

Research indicates that benzothiazole derivatives often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including ovarian, breast, lung, renal, and colon carcinoma cells . The introduction of substituents like methyl or halogen in specific positions has been linked to enhanced potency against these cell lines.

Antimicrobial Properties

The benzothiazole core is associated with various antimicrobial activities. Compounds derived from this structure have demonstrated effectiveness against bacteria and fungi in vitro. The minimal inhibitory concentration (MIC) values for related compounds have shown promising results, indicating their potential as antimicrobial agents .

Antiparasitic Effects

Some benzothiazole derivatives have displayed antiparasitic activity against organisms such as Leishmania and Trichomonas vaginalis. The structural modifications in these compounds significantly affect their efficacy against these parasites .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in determining how modifications to the compound's structure influence its biological activity. The following table summarizes key findings related to structural features and their associated biological activities:

Compound Class Structural Features Biological Activity
BenzothiazoleContains the benzothiazole ringAntimicrobial, anticancer
BenzimidazoleSimilar bicyclic structureAntiparasitic, antifungal
IodoquinolContains iodine and quinoline structureAntimicrobial

The specific combination of functional groups in this compound enhances its potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological properties of benzothiazole derivatives:

  • Antitumor Activity : A study reported that 2-(4-Aminophenyl)benzothiazoles exhibited significant antitumor effects in in vitro assays against breast cancer cell lines independent of estrogen receptor status .
  • Antimicrobial Efficacy : Another investigation found that derivatives with specific substitutions displayed high efficiency against various microbial strains with MIC values as low as 50 μg/mL .
  • Antiparasitic Activity : Research on position 2 substitution-bearing benzothiazoles indicated promising activity against Leishmania species when tested against intracellular amastigote forms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of a benzothiazole precursor with 2-iodobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 2 : Introduction of the propenyl group via nucleophilic substitution or Michael addition, using catalysts like palladium(0) for regioselectivity .
  • Optimization : Control reaction temperature (e.g., 0–25°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Monitor progress via TLC and confirm purity (>95%) via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 5.0–6.0 ppm for propenyl CH₂=CH₂), ¹³C NMR (δ 160–170 ppm for carbonyl groups).
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1540 cm⁻¹ (C=N imine).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern of iodine (m/z +2) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodology :

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation.
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The iodobenzoyl group may hydrolyze under acidic conditions (pH < 5) .

Advanced Research Questions

Q. How can researchers leverage the iodine substituent for further functionalization or mechanistic studies?

  • Methodology :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura or Ullmann coupling with Pd(OAc)₂/XPhos catalysts to replace iodine with aryl/heteroaryl groups. Optimize solvent (toluene/EtOH) and base (K₂CO₃) for high yields .
  • Radiolabeling : Substitute ¹²⁵I via isotopic exchange for tracking biodistribution in pharmacological studies .

Q. What strategies are recommended to resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., iodo vs. methylsulfonyl) and assay against targets (e.g., kinases, bacterial enzymes).
  • Data Normalization : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and statistical tools (ANOVA) to compare datasets .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets). Validate with crystal structures of analogous complexes (e.g., benzothiazole-CoA ligase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. What experimental approaches can elucidate the mechanism of action for this compound’s observed antimicrobial or anticancer activity?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., topoisomerase II, β-lactamase) using fluorogenic substrates.
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Methodological Notes

  • Data Validation : Always cross-reference NMR/IR data with structurally validated analogs (e.g., reports δ 7.9 ppm for benzothiazole protons).
  • Reaction Troubleshooting : If yields drop below 60%, check for moisture sensitivity of intermediates or side reactions (e.g., propenyl group polymerization) .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .

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